1-Methylbenzoimidazol-5-amine
Overview
Description
1-Methylbenzoimidazol-5-amine is a heterocyclic aromatic compound with the molecular formula C8H9N3 It consists of a benzimidazole ring substituted with a methyl group at the nitrogen atom and an amino group at the 5-position
Mechanism of Action
Target of Action
1-Methylbenzoimidazol-5-amine is a derivative of the benzimidazole moiety . Benzimidazoles have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities
Mode of Action
The mode of action of benzimidazoles involves binding to the DNA minor groove . The binding agent is hydrophobically transferred from solution into the DNA minor groove, followed by the formation of hydrogen bonding or van der Waals interactions between the binding agent and the specific sequence in the DNA . This interaction can lead to changes in the DNA structure and function, affecting the transcription and replication processes.
Pharmacokinetics
It is reported that the compound has high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor . These properties can influence the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules . They can mimic properties of DNA bases and show not only biological activities but also are used for spectral and catalytic properties
Cellular Effects
Benzimidazole derivatives have shown significant bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles
Molecular Mechanism
The molecular mechanism of action of 1-Methylbenzoimidazol-5-amine is not well established. Benzimidazoles are known to act as potent inhibitors of various enzymes
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Benzimidazoles are known to be involved in a wide range of therapeutic uses
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylbenzoimidazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine derivatives with formic acid or its derivatives. The reaction typically proceeds under reflux conditions, yielding the desired benzimidazole derivative.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic systems to enhance yield and selectivity. For instance, the use of metal catalysts such as palladium or nickel can facilitate the cyclization process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions: 1-Methylbenzoimidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.
Scientific Research Applications
1-Methylbenzoimidazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Benzimidazole: The parent compound without the methyl and amino substitutions.
2-Methylbenzimidazole: Similar structure with the methyl group at the 2-position.
5-Nitrobenzimidazole: Contains a nitro group at the 5-position instead of an amino group.
Uniqueness: 1-Methylbenzoimidazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 5-position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-methylbenzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-5-10-7-4-6(9)2-3-8(7)11/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBGBYZGEQUDBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311266 | |
Record name | 1-methylbenzoimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10394-38-4 | |
Record name | 10394-38-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240760 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-methylbenzoimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-1,3-benzodiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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